molecular formula C28H24FN3O8S B3239867 methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate CAS No. 1423007-83-3

methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate

Cat. No.: B3239867
CAS No.: 1423007-83-3
M. Wt: 581.6 g/mol
InChI Key: LGOSDHQHYQSTPS-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a cyclopropyl group (position 5), a 4-fluorophenyl moiety (position 2), and a methylcarbamoyl group (position 3). The methanesulfonamido linker connects the benzofuran to a 2-nitrobenzoate ester (Figure 1). Its molecular weight is approximately 576.68 g/mol (calculated from analogs in ). The compound’s design suggests applications in kinase inhibition or anti-inflammatory therapies, leveraging the benzofuran scaffold’s stability and the nitro group’s redox activity .

Properties

IUPAC Name

methyl 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O8S/c1-30-27(33)25-21-13-19(15-4-5-15)23(14-24(21)40-26(25)16-6-8-17(29)9-7-16)31(41(3,37)38)18-10-11-22(32(35)36)20(12-18)28(34)39-2/h6-15H,4-5H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOSDHQHYQSTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(C4=CC(=C(C=C4)[N+](=O)[O-])C(=O)OC)S(=O)(=O)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101576
Record name Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423007-83-3
Record name Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423007-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Cyclopropyl and Fluorophenyl Groups: These groups are typically introduced through substitution reactions using cyclopropyl and fluorophenyl halides.

    Attachment of the Methylcarbamoyl Group: This step involves the reaction of the benzofuran derivative with methyl isocyanate.

    Sulfonamide Formation: The methanesulfonamido group is introduced through the reaction of the intermediate with methanesulfonyl chloride.

    Final Esterification: The nitrobenzoate moiety is introduced through esterification reactions using appropriate benzoic acid derivatives.

Chemical Reactions Analysis

Methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

Methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s analogs differ primarily in substituents on the sulfonamido-linked aromatic ring or benzofuran core:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes References
Target Compound 2-Nitrobenzoate ester ~576.68 Nitro, benzofuran, methyl ester High lipophilicity; potential prodrug
Compound B () 4-Amino-3-(trifluoromethyl)phenyl 544 (M+1) Amine, trifluoromethyl Active metabolite; improved solubility
Compound 8 () Boronic acid, trifluoromethyl N/A Boronic acid, trifluoromethyl Targeted therapies (e.g., proteasome inhibition)
Hydroxyethyl Analog () 2-Hydroxyethyl group N/A Hydroxyl, methylsulfonamido Metabolite; increased hydrophilicity
Benzyloxy Analog () 4-(Benzyloxy)-2-methylenebutyl chain 576.689 Benzyloxy, methylenebutyl Enhanced bioavailability

Pharmacokinetic and Pharmacodynamic Insights

  • Nitro Group vs. Amine (Compound B): The nitro group in the target compound may act as a prodrug, undergoing reduction to an amine (as in ) for enhanced activity. The trifluoromethyl group in Compound B improves metabolic stability and target binding .
  • Boronic Acid (Compound 8): Boronic acid derivatives () exhibit unique interactions with serine proteases or hydroxyl-rich environments, enabling applications in targeted drug delivery .
  • Hydroxyethyl Metabolite (): The hydroxyethyl analog’s increased hydrophilicity suggests faster renal excretion, contrasting with the nitrobenzoate’s prolonged half-life .
  • Benzyloxy Chain (): The extended alkyl chain and benzyloxy group in this analog enhance membrane permeability but may increase off-target effects due to lipophilicity .

Research Findings and Implications

  • Metabolic Activation: The nitro-to-amine conversion () suggests the target compound may require metabolic activation for efficacy, similar to clopidogrel’s thiol metabolite .
  • Solubility-Bioactivity Trade-offs: While the hydroxyethyl metabolite () improves solubility, it may reduce CNS penetration compared to the nitrobenzoate .
  • Targeted Delivery: Boronic acid analogs () show promise in cancer therapy by leveraging boronate-diol interactions with tumor-associated glycoproteins .

Biological Activity

Methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate is a complex organic compound notable for its diverse structural features, including a benzofuran core and various functional groups that contribute to its biological activity. The compound's synthesis involves multiple steps, including the formation of the benzofuran ring, introduction of substituents like cyclopropyl and fluorophenyl groups, and final esterification processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways, impacting various physiological processes. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to specific receptors, altering their activity and leading to physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In particular:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
  • Antifungal Activity : It has also been tested for antifungal properties against species like Candida, showing selective action against certain strains .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The results suggest a promising profile for further development as a therapeutic agent:

  • Cell Viability Assays : MTT assays indicate that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in oncology .

Table: Summary of Biological Activity

Activity TypeTarget OrganismsMIC (µM)Notes
AntibacterialPseudomonas aeruginosa0.21Strong inhibition observed
Escherichia coli0.21Comparable to ciprofloxacin
AntifungalCandida speciesN/ASelective action against specific strains
CytotoxicityVarious cancer cell linesN/ASelective toxicity noted in assays

Case Study: Molecular Docking Analysis

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies revealed:

  • Binding Energies : The compound shows favorable binding energies when docked against key microbial targets such as DNA gyrase.
  • Hydrogen Bonding : Significant hydrogen bonds were formed with critical residues, enhancing the stability of the binding interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate

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